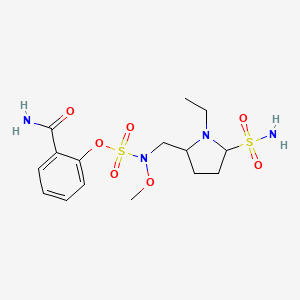
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is a complex organic compound with potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the carbamoylphenyl group, followed by the introduction of the sulfamoylpyrrolidinyl group through a series of reactions such as nucleophilic substitution or addition reactions. The final step involves the incorporation of the methoxy sulfamate group under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(ethoxy)sulfamate
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(propoxy)sulfamate
Uniqueness
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may influence its solubility, reactivity, and interaction with biological targets differently than ethoxy or propoxy analogs.
Properties
Molecular Formula |
C15H24N4O7S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2-carbamoylphenyl) N-[(1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl]-N-methoxysulfamate |
InChI |
InChI=1S/C15H24N4O7S2/c1-3-18-11(8-9-14(18)27(17,21)22)10-19(25-2)28(23,24)26-13-7-5-4-6-12(13)15(16)20/h4-7,11,14H,3,8-10H2,1-2H3,(H2,16,20)(H2,17,21,22) |
InChI Key |
USWYAZANKWJOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CCC1S(=O)(=O)N)CN(OC)S(=O)(=O)OC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


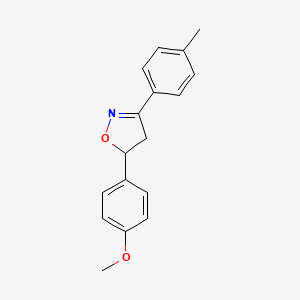
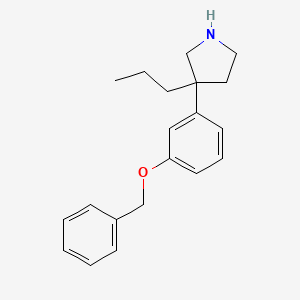
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
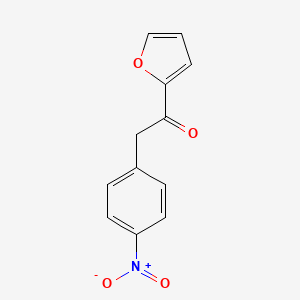
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
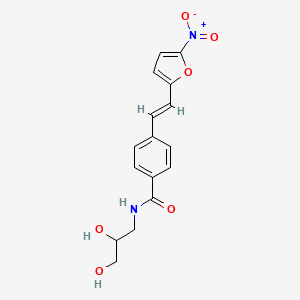
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
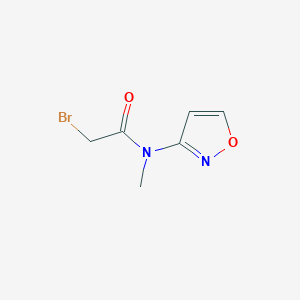
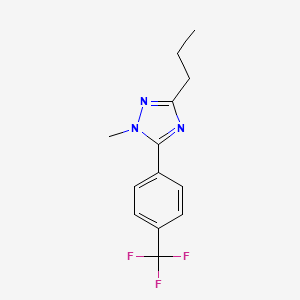
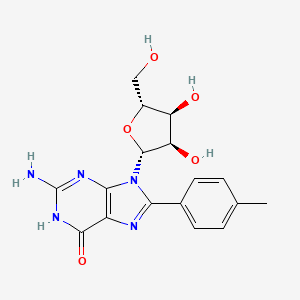
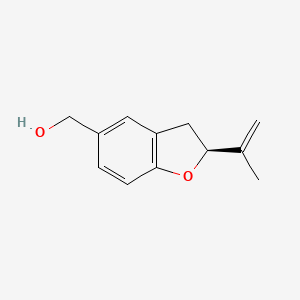
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
